Product packaging for 2-(2-Methoxyphenyl)piperazine(Cat. No.:CAS No. 65709-27-5)

2-(2-Methoxyphenyl)piperazine

Cat. No.: B1317503
CAS No.: 65709-27-5
M. Wt: 192.26 g/mol
InChI Key: XYMDIQVPOIVJPF-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)piperazine, also known as ortho-Methoxyphenylpiperazine (oMeOPP), is a phenylpiperazine derivative that functions as a serotonergic agent with high affinity for the serotonin 5-HT1A receptor, where it acts as a partial agonist . This pharmacological profile makes it a valuable chemical building block and reference compound in neuroscience and psychiatric drug discovery research. Historically studied in the 1950s for its potential antihypertensive properties, subsequent research has highlighted its antipsychotic-like effects in animal models, including the suppression of conditioned avoidance responses and the reversal of amphetamine-induced stereotypy . The compound's primary research value lies in its selective action on the 5-HT1A receptor, which is a critical target for investigating novel treatments for depression, anxiety, and other central nervous system disorders . Modern research utilizes the 2-methoxyphenylpiperazine structure as a key pharmacophore in the design and synthesis of new chemical entities. For instance, derivatives containing this fragment have demonstrated significant antidepressant-like activity in preclinical studies, such as the forced swim test and tail suspension test, and are being explored for their favorable safety profiles with sedative effects observed only at much higher doses . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for human or veterinary diagnostic or therapeutic applications, or as a food additive.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B1317503 2-(2-Methoxyphenyl)piperazine CAS No. 65709-27-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H16N2O/c1-14-11-5-3-2-4-9(11)10-8-12-6-7-13-10/h2-5,10,12-13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDIQVPOIVJPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50587679
Record name 2-(2-Methoxyphenyl)piperazine
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Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65709-27-5
Record name Piperazine, 2-(2-methoxyphenyl)-
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Record name 2-(2-Methoxyphenyl)piperazine
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Record name 2-(2-methoxyphenyl)piperazine
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Synthetic Methodologies and Chemical Modifications of 2 2 Methoxyphenyl Piperazine

Established Synthetic Routes for 2-(2-Methoxyphenyl)piperazine Core

The formation of the this compound core involves two primary strategic steps: the construction of the piperazine (B1678402) ring and the introduction of the 2-methoxyphenyl substituent. These can be accomplished either sequentially or concurrently, employing both classical and contemporary synthetic reactions.

Classical Approaches to Piperazine Ring Formation

The traditional and most direct method for forming the N-arylpiperazine ring involves the condensation of an appropriately substituted aniline (B41778) with bis(2-chloroethyl)amine (B1207034) or its hydrochloride salt. researchgate.netresearchgate.netnih.gov This reaction proceeds via a double N-alkylation of the aniline, where the aniline nitrogen atom displaces the two chloro groups to form the heterocyclic ring. researchgate.net This approach is a one-pot synthesis that simultaneously forms the piperazine ring and incorporates the aryl group. researchgate.net

The key reagent, bis(2-chloroethyl)amine hydrochloride, can be synthesized from diethanolamine (B148213) by reacting it with thionyl chloride. chemicalbook.com The subsequent cyclization reaction with an aniline is typically performed at elevated temperatures. nih.gov

Introduction of the 2-Methoxyphenyl Group

In the classical synthesis described above, the 2-methoxyphenyl group is introduced from the outset by using 2-methoxyaniline (o-anisidine) as the starting material. researchgate.net The entire N-(2-methoxyphenyl)piperazine structure is thus assembled in a single key step.

Alternatively, modern palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, offer a powerful method for the C-N bond formation required to synthesize aryl amines. nih.govwikipedia.org This reaction can couple a pre-formed piperazine ring with an aryl halide, such as 2-bromoanisole (B166433) or 2-chloroanisole. The Buchwald-Hartwig reaction is known for its broad substrate scope and functional group tolerance, allowing for the synthesis of a wide array of arylpiperazines under relatively mild conditions. wikipedia.orglibretexts.org The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination to yield the N-arylpiperazine product. wikipedia.org

Optimization of Reaction Conditions and Yields

The efficiency of the classical synthesis of N-arylpiperazines is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, solvent, reaction time, and the stoichiometry of the reactants and any bases or catalysts used. mdpi.comscielo.br For instance, the reaction between 2-methoxyaniline and bis(2-chloroethyl)amine hydrochloride can be carried out in a high-boiling solvent like diethylene glycol monomethyl ether at temperatures around 150 °C for approximately 12 hours to achieve good yields. researchgate.net The use of a base is also critical to neutralize the HCl generated during the reaction.

Data from various synthetic procedures highlight how adjustments to these parameters can impact the final yield of the desired product. The careful selection of solvents, bases, and temperature profiles is crucial for maximizing conversion and minimizing the formation of byproducts. mdpi.comscielo.br

Table 1: Comparison of Optimized Reaction Conditions for N-Arylpiperazine Synthesis

Starting Materials Solvent Base/Catalyst Temperature (°C) Time (h) Yield (%)
2-Methoxyaniline, Bis(2-chloroethyl)amine HCl Diethylene glycol monomethyl ether None specified 150 12 74
o-Methoxyaniline, Bis(2-chloroethyl)amine HCl n-Butanol Potassium Carbonate Reflux 20-25 59

Derivatization Strategies and Analogue Synthesis

The this compound scaffold serves as a versatile building block for the creation of diverse chemical libraries. ncats.io The secondary amine in the piperazine ring provides a reactive site for a multitude of chemical transformations, enabling the synthesis of a vast number of analogues with varied pharmacological profiles.

N-Substitution of the Piperazine Ring

The most common derivatization strategy involves N-substitution at the unsubstituted nitrogen atom of the piperazine ring. This is typically achieved through N-alkylation reactions with various alkyl or aralkyl halides. researchgate.netgoogle.com For example, reacting 1-(2-methoxyphenyl)piperazine (B120316) with 1,3-dichloropropane (B93676) in the presence of a base like potassium carbonate yields the N-(3-chloropropyl) derivative, which can be further modified. semanticscholar.org

To control selectivity and achieve mono-alkylation, protecting group strategies are often employed. The secondary amine can be protected, for instance, with a Boc group, allowing for selective alkylation at the other nitrogen, followed by deprotection. researchgate.net Another approach involves using piperazine monohydrochloride in situ to reduce the nucleophilicity of one nitrogen atom, thereby favoring mono-substitution. google.comresearchgate.net

Introduction of Aroyloxyethyl Moieties

A specific and significant class of derivatives is formed by introducing aroyloxyethyl or similar aroxyalkyl chains to the piperazine nitrogen. These syntheses are part of a broader search for new pharmacologically active agents. nih.gov The synthesis involves the reaction of 1-(2-methoxyphenyl)piperazine with a suitable chloro- or bromo-substituted aroxyalkyl or aroxyethoxyethyl compound.

This N-alkylation reaction extends the piperazine molecule with a flexible chain linked to another aromatic system, allowing for the exploration of structure-activity relationships by varying the nature and substitution pattern of the terminal aromatic ring. nih.govnih.gov A study focused on creating new hypotensive agents synthesized a series of such compounds and evaluated their affinity for adrenergic and serotonin (B10506) receptors. nih.gov The results demonstrated that modifications at this position significantly influence the pharmacological profile of the resulting molecules. nih.gov

Table 2: Examples of N-Aroyloxyethyl Derivatives of this compound and Receptor Binding Affinity

Compound Name Structure Description α1 Receptor Ki (nM)
1-[4-(2,6-dimethylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine hydrochloride A butyl linker connects the piperazine nitrogen to a 2,6-dimethylphenoxy group. 23.5
1-[2-(2,3-dimethylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine dihydrochloride An ethoxyethyl linker connects the piperazine nitrogen to a 2,3-dimethylphenoxy group. Not specified
1-[4-(2,3-dimethylphenoxy)butyl]-4-(2-methoxyphenyl)piperazine hydrochloride A butyl linker connects the piperazine nitrogen to a 2,3-dimethylphenoxy group. Not specified

Data sourced from a study on newly designed aroxyalkyl or aroxyethoxyethyl derivatives of piperazine. nih.gov

Modifications on the Phenyl Ring

Direct chemical modification of the methoxyphenyl ring of this compound via electrophilic aromatic substitution (e.g., nitration, halogenation) is not a commonly reported synthetic strategy. wikipedia.orglibretexts.org The presence of two directing groups—the ortho-, para-directing methoxy (B1213986) group and the potentially deactivating piperazinyl group (which can become strongly deactivating if protonated under acidic reaction conditions)—complicates predicting the regioselectivity of such reactions. libretexts.org

The predominant and more reliable method for producing derivatives with substitutions on the phenyl ring is to begin the synthesis with an already-modified precursor. This typically involves using a substituted 2-methoxyaniline or a 1-halo-2-methoxybenzene derivative, which already contains the desired functional groups on the aromatic ring, and then constructing the piperazine ring onto this modified scaffold. This approach provides unambiguous control over the position and identity of the substituents.

Synthesis of Chiral Enantiomers and Their Separation

Since this compound possesses a stereocenter at the C2 position of the piperazine ring, it can exist as a pair of enantiomers. The differential biological activity of enantiomers necessitates methods for their synthesis and separation.

Asymmetric synthesis can be employed to produce enantiomerically enriched piperazines from chiral starting materials. However, the most common approach involves the resolution of a racemic mixture. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical and preparative technique for separating enantiomers. The differential interaction of the two enantiomers with the chiral environment of the CSP leads to different retention times, allowing for their separation. Another established method is kinetic resolution, which often employs enzymes like lipases. In this process, the enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other, allowing the unreacted enantiomer and the reacted product to be separated.

Advanced Synthetic Techniques in this compound Research

Modern synthetic chemistry offers a range of sophisticated techniques to facilitate the efficient and controlled modification of the this compound scaffold.

Carbodiimide-Mediated Condensation Reactions

Carbodiimide-mediated condensation is a cornerstone technique for forming amide bonds between the piperazine nitrogen and a carboxylic acid. Water-soluble carbodiimides, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), are frequently used. The reaction mechanism involves the activation of the carboxylic acid by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the secondary amine of the this compound, forming the desired amide and releasing an N,N'-disubstituted urea (B33335) byproduct. To improve yields and suppress side reactions, additives like 4-(Dimethylamino)pyridine (DMAP) are often included to serve as an acylation catalyst.

Reagent TypeExample(s)Role in Reaction
PiperazineThis compoundNucleophile
Carboxylic AcidVarious (Heteroaryl, Cycloalkyl, etc.)Electrophile precursor
Coupling AgentEDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide)Activates the carboxylic acid
Additive/CatalystDMAP (4-(Dimethylamino)pyridine)Acylation catalyst, improves efficiency

Radiolabeling for Imaging and Distribution Studies

The structural motif of this compound is a critical component in numerous ligands developed for central nervous system (CNS) targets. To understand the in vivo behavior, receptor occupancy, and pharmacokinetic properties of these ligands, radiolabeling is an indispensable tool, primarily for Positron Emission Tomography (PET) imaging. scholaris.camdpi.com PET is a non-invasive molecular imaging technique that utilizes molecules labeled with short-lived positron-emitting radionuclides to visualize and quantify biological processes in vivo. scholaris.ca The most commonly used isotopes for this purpose are Carbon-11 (¹¹C, t½ ≈ 20.4 min) and Fluorine-18 (¹⁸F, t½ ≈ 109.8 min). mdpi.comnih.gov

Derivatives of this compound have been successfully labeled with these isotopes to create radiotracers for various neuroreceptors.

Carbon-11 Labeling: Carbon-11 is often incorporated via methylation reactions using [¹¹C]methyl iodide or [¹¹C]methyl triflate. nih.gov This method has been applied to precursors of this compound derivatives to install the radiolabel on a methoxy group or a nitrogen atom.

For instance, a derivative intended for imaging metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, was radiolabeled with [¹¹C] via a methylation process. nih.gov This synthesis achieved a decay-corrected yield of 52 ± 6% with high radiochemical purity (98.9%) and a specific activity in the range of 72-93 GBq/µmol. nih.govresearchgate.net PET and biodistribution studies in preclinical models showed high uptake in receptor-rich regions of the brain, such as the cerebellum, thalamus, and striatum, confirming the tracer's suitability for mGluR1 imaging. nih.gov

Another compound, FAUC346, a selective ligand for the D₃ dopamine (B1211576) receptor, was labeled by reacting its normethyl precursor with [¹¹C]methyl triflate. nih.gov This process yielded up to 5.5 GBq of [¹¹C]FAUC346 with a specific radioactivity of 45-75 GBq/µmol within 30-35 minutes. nih.gov Similarly, a potential 5-HT₁ₐ receptor agonist, 8[[3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-hydroxypropyl]oxy]thiochroman, was O-methylated with [¹¹C]methyl iodide in good yield and specific activity. nih.gov However, subsequent in vivo evaluation in rats and cats showed this particular radiotracer was not suitable for mapping 5-HT₁ₐ receptors. nih.gov

Fluorine-18 Labeling: Fluorine-18 is favored for its longer half-life, which allows for more complex synthetic procedures and longer imaging protocols. nih.gov A common strategy involves nucleophilic substitution with [¹⁸F]fluoride. mdpi.com

A potential brain imaging agent, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-[(¹⁸F]fluorobenzamide ([(¹⁸F]MPP3F), was synthesized and characterized. nih.gov The synthesis, including purification, took approximately 3 hours and resulted in a decay-corrected radiochemical yield of 18.4 ± 3.1% with a radiochemical purity greater than 98%. nih.gov Biodistribution studies in mice demonstrated significant brain uptake (6.59% Injected Dose/g at 2 minutes) and a favorable brain-to-blood ratio of 3.67 at 15 minutes post-injection, indicating its potential for PET imaging of the brain. nih.gov

In another approach, a silicon-fluoride acceptor (SiFA) scaffold was used for ¹⁸F-labeling. nih.govacs.org A precursor was prepared by conjugating a SiH–dipropargyl glycerol (B35011) molecule to 1-(2-azidoethyl)-4-(2-methoxyphenyl)piperazine. The subsequent fluorination reaction with [¹⁸F]fluoride was conducted at 80°C for 15 minutes, yielding the desired product with a radiochemical yield of 50-60% within a 1-hour synthesis time. acs.org This tracer was developed for serotonin receptor PET imaging studies. acs.org

Other Radionuclides: Beyond ¹¹C and ¹⁸F, other radionuclides have been explored. A derivative, 1-((2-methoxyphenyl) piperazine)ferrocenecarboxamide, was labeled with Technetium-99m (⁹⁹ᵐTc). iaea.org The resulting complex, ⁹⁹ᵐTc-MP, was obtained in over 90% yield and showed significant brain uptake in rats (2.47% ID/g at 5 minutes), with higher accumulation in the hippocampus. iaea.org

Green Chemistry Approaches in this compound Synthesis

The principles of green and sustainable chemistry are increasingly being integrated into pharmaceutical synthesis to minimize environmental impact, reduce waste, and enhance safety. nih.gov These principles include improving atom economy, using safer solvents, employing catalytic reactions over stoichiometric ones, and designing energy-efficient processes. nih.gov While specific literature detailing green chemistry approaches exclusively for this compound is limited, general methodologies developed for the synthesis of piperazine derivatives are directly applicable.

Catalytic and Photoredox Methods: Traditional methods for synthesizing arylpiperazines often involve harsh conditions. Modern approaches focus on more sustainable catalytic systems. For instance, photoredox catalysis has emerged as a powerful green tool for chemical synthesis. mdpi.com These methods use light to drive chemical reactions, often under mild conditions, and can utilize purely organic photocatalysts, which are more sustainable than those based on rare or toxic transition metals. mdpi.com Photoredox-mediated protocols have been developed for the C-H functionalization of piperazines, offering a greener alternative to classical methods by avoiding toxic reagents like tin and enabling reactions under milder conditions. mdpi.com

Process Intensification and Simplified Procedures: A key tenet of green chemistry is to reduce the number of synthetic steps. One-pot and multicomponent reactions are highly desirable as they decrease the need for intermediate purification steps, thereby saving solvents and energy. nih.gov A simplified, one-pot synthetic procedure for preparing monosubstituted piperazines has been described, which respects the principles of green chemistry. nih.gov This method is based on the reaction of an in-situ formed piperazine-1-ium cation with various reagents. nih.gov The use of a heterogeneous catalyst (metal ions supported on a polymer resin) allows for easy separation and reuse, further enhancing the sustainability of the process. nih.gov

Safer Solvents and Reaction Conditions: The choice of solvent is a critical factor in the environmental footprint of a chemical process. Efforts are made to replace hazardous solvents like benzene (B151609) (a known carcinogen) and toluene (B28343) with greener alternatives. google.com A Pd-catalyzed methodology for arylpiperazine synthesis uses piperazine itself as the solvent, creating an eco-friendly and cost-effective process. organic-chemistry.org Other syntheses have utilized less hazardous solvents such as acetone (B3395972) and dimethylformamide under controlled conditions. google.com Moving from high-temperature reflux conditions to lower, controlled temperatures can also reduce energy consumption and the formation of undesired by-products. google.com

Pharmacological Profiling and Receptor Interactions

Affinity and Selectivity at Serotonin (B10506) Receptors

The 2-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore known for its high affinity for serotonin (5-HT) receptors. medchemexpress.comrsc.org The substitution at the ortho-position of the phenyl ring with a methoxy (B1213986) group is considered a critical feature for high binding affinity to certain 5-HT receptor subtypes, particularly the 5-HT1A receptor. rsc.org

5-HT1A Receptor Agonism and Antagonism

Derivatives of this compound are prominent ligands for the 5-HT1A receptor, exhibiting a range of functional activities from antagonism to partial agonism. nih.govmdpi.com Many compounds incorporating this scaffold have been developed as potent and selective 5-HT1A receptor antagonists. nih.govnih.gov For instance, WAY-100635, a classic example of a silent 5-HT1A antagonist, is a phenylpiperazine derivative that binds with high affinity and selectivity to this receptor. nih.gov Similarly, other derivatives like NAN-190 are recognized as putative postsynaptic 5-HT1A antagonists. nih.gov The development of these antagonists has been crucial for elucidating the physiological and behavioral roles of the 5-HT1A receptor. nih.gov Structure-activity relationship studies have shown that modifications to the piperazine (B1678402) ring can lead to compounds with high affinity and antagonist properties. nih.govnih.gov

Binding Kinetics and Receptor Occupancy Studies

Radioligand binding assays have been instrumental in quantifying the affinity of this compound derivatives for the 5-HT1A receptor. These studies consistently demonstrate high-affinity binding, often in the nanomolar (nM) and even sub-nanomolar range. nih.govsemanticscholar.org For example, certain derivatives with cycloalkyl amide fragments show potent binding with Ki values ranging from 0.12 to 0.63 nM. nih.gov Another study reported derivatives with adamantane (B196018) structures exhibiting Ki values of 1.2 nM and 21.3 nM for the 5-HT1A receptor. mdpi.com WAY-100635, a key reference compound, displaces the radioligand [3H]8-OH-DPAT with a pIC50 of 8.87. nih.gov

Positron Emission Tomography (PET) has been employed to study receptor occupancy in the brain. nih.gov Radioligands derived from the this compound structure, such as [18F]MPPF, have been developed as selective tools for imaging 5-HT1A receptors and measuring the in-vivo occupancy by various drugs. rsc.orgnih.gov These studies are critical for understanding the relationship between receptor binding and pharmacological effects.

Table 1: Binding Affinities of this compound Derivatives at 5-HT1A Receptors

CompoundBinding Affinity (Ki or pIC50)Reference
Functional Assays (e.g., cAMP inhibition, Ca2+ mobilization)

The 5-HT1A receptor is a Gαi/o-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). revvity.com Functional assays measuring cAMP levels are therefore a standard method to determine the agonist or antagonist properties of a ligand. For this compound derivatives characterized as antagonists, these assays demonstrate an ability to block the inhibitory effect of a known 5-HT1A agonist on cAMP production. revvity.com For example, preliminary studies showed that 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine retains antagonist activity in a 5-HT1A-coupled adenylyl cyclase assay. nih.gov In another study, the antagonist NAN-190 was shown to competitively antagonize the effect of the agonist R(+)8-OH-DPAT in CHO-5-HT1A cells with an IC50 of 2.6 ± 1.6 nM in a cAMP assay. revvity.com These functional data confirm that many derivatives based on this scaffold act as true antagonists at the 5-HT1A receptor.

Interactions with 5-HT6 and 5-HT7 Receptors

Derivatives of this compound have also been investigated for their affinity towards other serotonin receptor subtypes, including the 5-HT6 and 5-HT7 receptors. elsevierpure.comnih.gov The 5-HT7 receptor, in particular, has been a target for ligands based on this scaffold. One study synthesized aryl biphenyl-3-ylmethylpiperazines, where 1-([2′-methoxy-(1,1′-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was identified as the best binder to the 5-HT7 receptor with a pKi of 7.83. elsevierpure.com Functional assays confirmed its antagonistic property at this receptor. elsevierpure.com However, many this compound derivatives often show a lack of selectivity over 5-HT1A receptors. nih.gov

Regarding the 5-HT6 receptor, a class of 1,3,5-triazine-piperazine derivatives, which can incorporate the this compound moiety, has been synthesized and shown to have high affinity for this receptor. nih.gov

Modulation of Other Serotonergic Subtypes (e.g., 5-HT2A, 5-HT3)

Selectivity is a key aspect of pharmacological profiling. Derivatives of this compound are frequently evaluated for their binding affinity at 5-HT2A and 5-HT3 receptors to determine their selectivity profile. Generally, these compounds exhibit significantly lower affinity for 5-HT2A receptors compared to their high affinity for 5-HT1A receptors. nih.govresearchgate.net For instance, two analogs of a 5-HT1A antagonist showed high 5-HT1A affinity (Ki = 11.8-14.7 nM) but low 5-HT2A affinity (Ki = 389.2-2,696 nM). nih.gov Similarly, another series of derivatives displayed high 5-HT1A affinity while not distinctly binding to 5-HT2A receptors. researchgate.net The selectivity of 1-([2′-methoxy-(1,1′-biphenyl)-3-yl]methyl)-4-(2-methoxyphenyl)piperazine was also confirmed for the 5-HT7 receptor over other subtypes, including 5-HT2 and 5-HT3. elsevierpure.com The modulation of 5-HT3 receptors, which are ligand-gated ion channels, by arylpiperazines is less commonly a primary focus, though some compounds are noted to be allosteric modulators. nih.gov

Dopaminergic Receptor Modulation

The this compound scaffold is not limited to serotonin receptors; it is also a key structural element in ligands targeting dopamine (B1211576) receptors. Docking studies suggest that the arylpiperazine motif can bind effectively within the D2 receptor binding pocket. bg.ac.rs Derivatives have been synthesized and evaluated as high-affinity ligands for D2 and D3 receptor subtypes. nih.govnih.gov

In one study, a series of compounds was developed based on the partial dopamine receptor agonist BP 897, which incorporates the 4-(2-methoxyphenyl)piperazin-1-yl]butylamine scaffold. nih.gov This led to the identification of a compound (4v) with high affinity for the human D3 receptor (Ki = 1.6 nM) and a 136-fold selectivity over the D2 receptor subtype. nih.gov Another extensive study on N-alkylated 1-(2-methoxyphenyl)piperazines also yielded derivatives with sub-nanomolar D3 receptor affinity. Compound 38 from this series displayed a Ki of 0.5 nM at the human D3 receptor and a 153-fold selectivity over the D2L receptor. nih.gov These findings highlight the versatility of the this compound core in designing ligands with specific profiles for dopamine receptor subtypes.

Table 2: Binding Affinities of this compound Derivatives at Dopamine Receptors

CompoundReceptor SubtypeBinding Affinity (Ki, nM)SelectivityReference

D2 Receptor Binding and Antagonism

The this compound moiety is a recognized pharmacophore that contributes to binding at the dopamine D2 receptor. Derivatives incorporating this structure have been synthesized and evaluated as D2 receptor ligands. For instance, a series of N-alkylated 1-(2-methoxyphenyl)piperazines were developed, yielding compounds with varying affinities for both D2 and D3 receptors. Docking studies of arylpiperazines into the D2 receptor have suggested that the interaction between the protonated nitrogen of the piperazine ring and specific amino acid residues, such as Asp86, is a major stabilizing force.

Further research into N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides has identified potent D2 receptor ligands. The affinity of these compounds is influenced by the nature of the spacer and the terminal aryl moiety. For example, compound 4v from one study, {4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-(4-methyl-naphtalen-1-yl)-carboxamide, displayed a binding affinity (Ki) of 218 nM for the human D2S receptor subtype. nih.gov This demonstrates that while high affinity for the D3 receptor can be achieved, the D2 receptor interaction remains a significant aspect of the pharmacological profile for this class of compounds.

D3 Receptor Selectivity and Antagonism

The dopamine D3 receptor, a member of the D2-like family, has been a key target for drug development due to its specific distribution in brain regions associated with reward, emotion, and cognition. patsnap.com The this compound scaffold has proven to be instrumental in developing highly selective D3 receptor antagonists. nih.govnih.gov The close homology between D2 and D3 receptors presents a significant challenge in achieving selectivity, yet modifications to the 2-methoxyphenyl)piperazine pharmacophore have yielded compounds with substantial preference for the D3 subtype. nih.govresearchgate.net

Researchers have successfully improved D3 receptor affinity and selectivity by modifying this chemical class. nih.gov For example, certain N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides have been identified that show high affinity for the D3 receptor, with Ki values as low as 1 nM, and selectivity of up to 400-fold over the D2 receptor subtype. nih.govacs.org Another study yielded a derivative, compound 4v , with a Ki of 1.6 nM for the human D3 receptor and a 136-fold preference over the D2 receptor. nih.gov

The development of potent and selective D3 receptor antagonists based on the this compound structure has significant implications for treating various dopamine-related disorders. nih.gov The unique distribution of D3 receptors in the limbic system, which governs emotion and reward, makes them a valuable therapeutic target. patsnap.comnih.gov Antagonism at D3 receptors is being explored for conditions such as substance use disorders, schizophrenia, and Parkinson's disease. nih.govnih.govwikipedia.org

By blocking D3 receptors, these antagonists may reduce the reinforcing effects of addictive substances. patsnap.comwikipedia.org In schizophrenia, the low abundance of D3 receptors compared to D2 receptors suggests that selective D3 antagonists could offer therapeutic benefits with a reduced risk of the motor side effects commonly associated with D2 antagonism. nih.govresearchgate.net Furthermore, D3 receptor blockade has been shown to enhance cognitive functions like memory, attention, and executive function in preclinical studies, suggesting a potential role in treating cognitive deficits in neuropsychiatric disorders. nih.gov The development of these selective compounds provides valuable tools for in vivo research to better understand the role of D3 receptors in these conditions. nih.govacs.org

Alpha1-Adrenergic Receptor Activity

The 1-(o-methoxyphenyl)piperazine moiety is a crucial structural element for affinity towards α-adrenergic receptors. ingentaconnect.com Derivatives containing this group have been extensively evaluated for their α1-adrenergic activity. While some research has focused on developing ligands with high affinity for other targets, such as serotonin receptors, while reducing α1-adrenergic activity, other studies have explored this interaction directly. nih.gov A study on various 1,4-substituted piperazine derivatives found that compounds possessing the 1-(o-methoxyphenyl)piperazine group were the most promising in terms of α1-adrenoceptor affinity. ingentaconnect.com

Agonism and Antagonism at α1-Adrenoceptor Subtypes (α1A, α1B, α1D, α1L)

The α1-adrenoceptor family is composed of three genetically identified subtypes: α1A, α1B, and α1D. nih.govamegroups.cn A fourth functional phenotype, the α1L-adrenoceptor, is now understood to be a state of the α1A-adrenoceptor. nih.govguidetopharmacology.org While many derivatives of this compound show potent α1-adrenoceptor antagonism, detailed characterization at the specific subtypes is less common in the literature. However, the antagonist BMY7378 , which contains the 2-methoxyphenyl)piperazine structure, is known to be a selective antagonist for the α1D-adrenoceptor subtype. researchgate.net The lack of highly subtype-selective drugs has made it challenging to delineate the precise functional roles of each α1-subtype, though they are known to be involved in mediating smooth muscle contraction, particularly in the vasculature. nih.govamegroups.cn Some studies have aimed to create derivatives of this compound that are devoid of antagonist activity at α1-adrenergic receptors to achieve selectivity for other targets. nih.gov

Vasorelaxant and Spasmolytic Effects

The α1-adrenoceptor antagonistic properties of this compound derivatives directly translate to functional effects on smooth muscle, such as vasorelaxation. The antagonism of α1-adrenoceptors in the peripheral vasculature inhibits the uptake of catecholamines, leading to vasodilation. ingentaconnect.com This effect has been demonstrated experimentally using isolated rat aorta. In these assays, the antagonistic potency of several derivatives was determined by their ability to inhibit contractions induced by the α1-agonist phenylephrine. ingentaconnect.com

For example, a series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives displayed potent α1-antagonistic activity, with pA2 values (a measure of antagonist potency) ranging from 7.868 to 8.807. ingentaconnect.com This functional antagonism confirms the vasorelaxant potential of these compounds. Other research has focused on designing novel phenylpiperazine derivatives specifically for their vasorelaxant activity, using the inhibition of phenylephrine-induced vasoconstriction as a primary screening method. nih.gov These findings underscore the significant vasorelaxant effects stemming from the α1-adrenergic antagonism inherent to the this compound scaffold.

Interactions with Other Neurotransmitter Systems

GABA Receptor Modulation

The primary inhibitory neurotransmitter in the central nervous system is gamma-aminobutyric acid (GABA), which exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. The modulation of GABA-A receptors is a key mechanism for many centrally acting drugs. Research into the pharmacological profile of this compound (2-MPP) has explored its interaction with the GABAergic system.

A study investigating the effects of various piperazine derivatives on the function of the human α1β2γ2 GABA-A receptor demonstrated that these compounds can act as antagonists. nih.gov This antagonism of the GABA-evoked ion current could lead to an increase in catecholamine levels by reducing inhibitory inputs on catecholaminergic neurons. nih.gov In this study, several methoxyphenylpiperazine isomers, including 2-MPP, were tested. nih.gov

The research revealed that the tested piperazine derivatives, including 2-MPP, concentration-dependently inhibited the GABA-evoked ion current. nih.gov A ranking of the potency of these derivatives, based on their IC20 values (the concentration causing 20% inhibition), was established. According to this ranking, 2-MPP was found to be a less potent GABA-A receptor antagonist compared to other derivatives such as 1-(2-chlorophenyl)piperazine (B141456) (2CPP) and 1-(3-methoxyphenyl)piperazine (B98948) (3MPP). nih.gov

The specific ranking from highest to lowest potency for a selection of the tested compounds was as follows: 2CPP > 3MPP > 1-(4-chlorophenyl)piperazine (B178656) (4CPP) > 1-(4-methoxyphenyl)piperazine (B173029) (4MPP) > 1-(2-methylbenzyl)piperazine (B1329512) (2MBP) > 1-(3-chlorophenyl)piperazine (B195711) (3CPP) > Phenylpiperazine (PP) > 1-(4-fluorophenyl)piperazine (B120373) (4FPP) > 2-MPP > 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) > 1-(3-methylbenzyl)piperazine (B26557) (3MBP) > 1-Benzylpiperazine (BZP). nih.gov

CompoundReceptor TargetActivityRelative Potency
This compound (2-MPP)Human α1β2γ2 GABA-A ReceptorAntagonistLower
1-(2-chlorophenyl)piperazine (2CPP)Human α1β2γ2 GABA-A ReceptorAntagonistHigher
1-(3-methoxyphenyl)piperazine (3MPP)Human α1β2γ2 GABA-A ReceptorAntagonistHigher
1-(4-chlorophenyl)piperazine (4CPP)Human α1β2γ2 GABA-A ReceptorAntagonistHigher
1-(4-methoxyphenyl)piperazine (4MPP)Human α1β2γ2 GABA-A ReceptorAntagonistHigher

Structure Activity Relationship Sar Studies

Impact of Substituents on Piperazine (B1678402) Nitrogen Atoms

The nitrogen atoms of the piperazine ring are key points for chemical modification, allowing for the introduction of various substituents that can modulate pharmacological properties. The nature of these substitutions significantly influences the molecule's interaction with its biological target.

The length of the alkyl chain connecting the piperazine nitrogen to a terminal moiety is a crucial determinant of receptor affinity. Studies on derivatives of 2-(methoxyphenyl)piperazine have shown that the optimal chain length depends on the nature of the terminal group. For instance, when the terminal fragment is a heteroaryl group, a four-carbon (butyl) chain appears to be optimal for 5-HT1A receptor affinity. nih.gov In contrast, derivatives featuring a terminal cycloalkyl amide moiety achieve maximum affinity with a shorter, two-methylene chain. nih.govijrrjournal.com This suggests that the spatial relationship between the piperazine core and the terminal fragment is finely tuned for effective receptor interaction. Altering the length and flexibility of this side chain has been shown to significantly improve binding affinity at both mu-opioid (MOR) and delta-opioid (DOR) receptors. ijrrjournal.com

Table 1: Optimal Alkyl Chain Length for 5-HT1A Receptor Affinity

Terminal FragmentOptimal Alkyl Chain Length
Heteroaryl Amide4 Carbons
Cycloalkyl Amide2 Methylene (B1212753) Units

The terminal fragment attached to the alkyl chain plays a significant role in receptor binding. In a series of 2-(methoxyphenyl)piperazine derivatives, replacing a terminal heteroaryl moiety with a cycloalkyl group led to compounds with enhanced affinity for the 5-HT1A receptor. nih.govijrrjournal.com Further increasing the lipophilicity of these cycloalkyl derivatives through annelation (fusion of rings) and/or saturation was found to increase their affinity for 5-HT1A sites even more. nih.govijrrjournal.com Specifically, compounds with bulky, rigid cycloalkyl groups like cis-bicyclo[3.3.0]octane, norbornane, and norbornene bind to 5-HT1A receptors with high affinity (Ki = 0.12-0.63 nM). nih.gov The volume of these amide substituents has been shown to be a crucial factor for affinity at the 5-HT2A receptor as well. nih.gov Studies on other arylpiperazine derivatives have confirmed that N-substitution on the piperazine ring can accommodate various heterocyclic rings, such as substituted indoles, often connected via an amide or methylene linker, to maintain high affinity and selectivity for receptors like the D3 dopamine (B1211576) receptor. nih.gov

Aromatic and aliphatic substitutions on the piperazine nitrogen are fundamental for tuning receptor selectivity. For example, in a series of chiral (piperazin-2-yl)methanol derivatives, the introduction of an additional phenyl residue as part of the N-4 substituent was found to be favorable for high sigma-1 receptor affinity. nih.govresearchgate.net The most potent compound in this series featured a p-methoxybenzyl substitution, which conferred high affinity for the sigma-1 receptor and selectivity against sigma-2, NMDA, and opioid receptors. nih.govresearchgate.net Similarly, the synthesis of 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines yielded compounds with significant affinity for the D2 dopamine receptor, demonstrating how complex aliphatic and aromatic groups can be tailored to target specific receptors. nih.gov

Chirality and Stereoselectivity in Receptor Binding

Chirality plays a crucial role in the interaction of 2-(2-methoxyphenyl)piperazine derivatives with their biological targets. The introduction of a chiral center, for instance by adding a methyl group to the piperazine ring, can lead to stereoisomers with distinct receptor selectivity. h-brs.de Research on methyl-substituted phenylpiperazines has shown that substitution at the C2 position of the piperazine ring results in stereoisomers with selective effects on α7 or α9/α10 nicotinic acetylcholine (B1216132) receptor activity, whereas substitution at the C3 position tends to reduce activity. h-brs.de Furthermore, studies on chiral (piperazin-2-yl)methanol derivatives, synthesized from (S)-serine, have demonstrated that stereochemistry is a key factor in achieving high affinity for the sigma-1 receptor. nih.govresearchgate.net This highlights the importance of three-dimensional structure in molecular recognition at the receptor binding site.

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational methods are invaluable tools for understanding the SAR of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR), molecular docking, and molecular dynamics simulations provide insights into the molecular basis of ligand-receptor interactions. researchgate.netnih.gov For arylpiperazine derivatives, 3D-QSAR models have been developed to predict their activity as 5-HT1A receptor agonists. nih.gov These models suggest that the hydrophobic part arising from the aromatic region and the presence of electron-withdrawing groups are vital for agonist activity. nih.gov Docking analyses have been used to propose binding orientations within the receptor, such as for 1-(2-methoxyphenyl)piperazine (B120316) derivatives at the D2 dopamine receptor. nih.gov These studies can identify key interactions, like salt bridges with specific amino acid residues (e.g., Asp114), that stabilize the ligand-receptor complex. nih.gov Furthermore, computational studies can help rationalize why certain substitutions, like the presence of a protonated amine, are critical for binding to specific receptors, such as the sigma-1 receptor. nih.gov

Docking Studies and Ligand-Receptor Interactions

Docking studies have been instrumental in elucidating the binding modes of this compound derivatives with various receptors, primarily dopamine and serotonin (B10506) receptors. These studies provide insights into the specific interactions that govern ligand affinity and selectivity.

For instance, a series of novel substituted piperidines and (2-methoxyphenyl)piperazines were synthesized and evaluated for their affinity towards the dopamine D2 receptor. researchgate.net Docking analysis was performed on the most active compounds to understand their structure-activity relationships. One of the key findings was the proposed formation of a salt bridge between the piperidine (B6355638) moiety of the ligands and the Asp114 residue of the D2 receptor, suggesting a stable binding orientation. nih.gov

In another study, derivatives of 1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazines and 1-(2-methoxyphenyl)-4-[(1-phenethylpiperidin-4-yl)methyl]piperazines were synthesized and their interactions with the dopamine D2 receptor were investigated through docking analysis. nih.gov The most active compound, 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, demonstrated a high affinity with a Ki value of 54 nM. nih.gov The docking analysis for this class of compounds proposed two possible binding orientations, with the more stable one involving a salt bridge with Asp114. nih.gov

Furthermore, the this compound moiety has been incorporated into ligands targeting the 5-HT1A receptor. acs.org While detailed docking interaction data for these specific ligands is not extensively available in the provided context, the frequent use of this scaffold suggests favorable interactions within the 5-HT1A binding pocket. acs.orgnih.gov The general binding hypothesis for arylpiperazines at aminergic G-protein coupled receptors involves the protonated nitrogen of the piperazine ring forming an ionic bond with a conserved aspartate residue in transmembrane helix 3.

The following table summarizes key ligand-receptor interactions identified in docking studies of this compound derivatives.

Compound ClassReceptor TargetKey Interacting Residue(s)Type of InteractionReference
Substituted (2-methoxyphenyl)piperazinesDopamine D2Asp114Salt Bridge nih.gov
1-(2-methoxyphenyl)-4-(1-phenethylpiperidin-4-yl)piperazinesDopamine D2Asp114Salt Bridge nih.gov

Molecular Dynamics Simulations to Predict Binding Conformations

To further refine the understanding of binding conformations predicted by docking studies, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of interactions and conformational changes.

In the study of 1-(2-methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine, the most active compound targeting the dopamine D2 receptor, molecular dynamics simulation was performed to establish its mode of interaction. nih.gov The simulation aimed to validate and explore the stability of the docking poses. The results of the MD simulation supported the docking analysis, indicating that the proposed binding orientation, particularly the one involving a salt bridge with Asp114, is stable over the simulation time. nih.gov This provides greater confidence in the predicted binding mode and the importance of this specific interaction for high affinity.

While the application of MD simulations specifically to this compound itself was not detailed in the provided search results, its use for a potent derivative highlights the utility of this technique in understanding the dynamic behavior of this class of ligands within the receptor binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for correlating the physicochemical properties of a series of compounds with their biological activities. These models can then be used to predict the activity of novel compounds and guide further drug design.

A QSAR study was conducted on a series of piperazinylalkylisoxazole analogues that act on the dopamine D3 receptor. nih.gov While not exclusively focused on this compound, this study is relevant as it investigates a closely related chemical space. The study employed both Hologram QSAR (HQSAR) and Comparative Molecular Field Analysis (CoMFA) to explain the binding affinities of 264 ligands. nih.gov

The HQSAR model yielded a high correlation coefficient (r²) of 0.917 and a cross-validated q² of 0.841. nih.gov Similarly, the CoMFA model showed an r² of 0.919 and a q² of 0.727. nih.gov These robust statistical results indicate that the developed models have good predictive power for the affinity of these compounds towards the dopamine D3 receptor. nih.gov Such studies provide valuable insights into the structural features that are important for high affinity and can guide the design of new, more potent ligands.

The following table summarizes the key statistical parameters from the QSAR study on piperazinylalkylisoxazole analogues.

QSAR MethodNumber of LigandsReceptor TargetReference
HQSAR2640.9170.841Dopamine D3 nih.gov
CoMFA2640.9190.727Dopamine D3 nih.gov

Preclinical Pharmacological and Biological Investigations

In Vitro Assays for Target Engagement and Efficacy

In vitro studies are crucial for determining the molecular mechanisms of a compound by assessing its direct interaction with specific biological targets such as receptors and enzymes.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, a radioactively labeled ligand known to bind to the receptor is competed with the test compound. The affinity is typically expressed as the inhibition constant (Kᵢ), with lower values indicating higher affinity.

Derivatives of 2-(2-methoxyphenyl)piperazine have been extensively studied for their affinity towards various neurotransmitter receptors, particularly serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors, which are key targets in the treatment of psychiatric disorders. nih.govmdpi.comnih.gov

Studies have consistently shown that the this compound moiety is a critical structural feature for high affinity at the 5-HT₁ₐ receptor. semanticscholar.org For instance, a series of N-substituted derivatives demonstrated high affinity for 5-HT₁ₐ receptors, with some compounds exhibiting Kᵢ values in the low nanomolar range. semanticscholar.orgnih.gov One of the most promising compounds, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, displayed a Kᵢ value of less than 1 nM for the 5-HT₁ₐ receptor. nih.gov Another derivative, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, also showed high affinity for 5-HT₁ₐ sites with a Kᵢ of 0.4 nM. nih.gov

The affinity of these derivatives extends to other serotonin receptor subtypes as well. The same 1-[(2-chloro-6-methylphenoxy)ethoxyethyl] derivative that showed high 5-HT₁ₐ affinity also bound to 5-HT₇ receptors with a Kᵢ of 34 nM. nih.gov Furthermore, coumarin-containing derivatives of this compound have been synthesized and evaluated, showing significant affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors. mdpi.com For example, one such derivative, 8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin, had a Kᵢ of 0.60 nM for the 5-HT₁ₐ receptor and 8 nM for the 5-HT₂ₐ receptor. mdpi.com

The tables below summarize the binding affinities of various this compound derivatives for key serotonin and dopamine receptors.

Table 1: Binding Affinities (Kᵢ, nM) of this compound Derivatives at Serotonin Receptors

Compound 5-HT₁ₐ 5-HT₂ₐ 5-HT₇
1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine HCl <1 - 34
4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine 0.4 - -
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate 1.2 - -
8-acetyl-7-{3-[4-(2-methoxyphenyl) piperazin-1-yl]propoxy}-4-methylcoumarin 0.60 8 -
7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl) propoxy)-2H-chromen-2-one - 18 -

Data sourced from references: nih.govsemanticscholar.orgnih.govmdpi.com

Table 2: Binding Affinities (Kᵢ, nM) of an Indazole-Carboxamide Derivative at Dopamine and Serotonin Receptors

Compound D₂ 5-HT₁ₐ 5-HT₂ₐ

Data sourced from reference: nih.gov

Following the confirmation of target binding, cell-based functional assays are employed to determine the efficacy of a compound—that is, whether it acts as an agonist, antagonist, or inverse agonist at the receptor. These assays measure downstream signaling events that occur after the compound binds to its target. oncolines.comvipergen.com

For derivatives of this compound, functional activity has been assessed primarily at serotonin and dopamine receptors. In a study of an indazole-carboxamide derivative, its efficacy at D₂, 5-HT₁ₐ, and 5-HT₂ₐ receptors was evaluated using functional assays that measured cyclic adenosine (B11128) monophosphate (cAMP) signaling and inositol (B14025) phosphate (B84403) (IP) production. nih.govresearchgate.net The compound demonstrated antagonistic properties at D₂ receptors, inhibiting the dopamine response in CHO-K1 cells. nih.gov

Another study investigated a series of coumarin (B35378) derivatives. mdpi.comresearchgate.net One compound, 8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one, was identified as a potent 5-HT₁ₐ receptor antagonist, with an IC₅₀ value of 43 nM in a [³⁵S]GTPγS binding assay. mdpi.comresearchgate.net This assay measures the activation of G-proteins coupled to the receptor, providing a direct readout of functional activity. Similarly, a derivative designed as an analogue of the 5-HT₁ₐ antagonist NAN-190, 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine, was also shown to retain antagonist activity in a 5-HT₁ₐ-coupled adenylyl cyclase assay. nih.gov

Table 3: Functional Activity of this compound Derivatives

Compound Target Receptor Assay Type Functional Activity Potency (IC₅₀)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide D₂ cAMP signaling Antagonist -
8-acetyl-7-(2-hydroxy-3-(4-(2-methoxyphenyl)piperazin-1-yl)propoxy)-4-methyl-2H-chromen-2-one 5-HT₁ₐ [³⁵S]GTPγS binding Antagonist 43 nM

Data sourced from references: nih.govnih.govmdpi.comresearchgate.net

The interaction of this compound derivatives with enzymes is another important area of preclinical investigation. Such studies can reveal additional mechanisms of action or potential for drug-drug interactions.

Certain piperazine-based compounds have been shown to inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key enzyme in angiogenesis, which is a target in cancer therapy. nih.govnih.gov Novel piperazinylquinoxaline derivatives were designed as VEGFR-2 inhibitors, with some candidates showing IC₅₀ values in the sub-micromolar range. nih.gov While these compounds are structurally complex, they incorporate the piperazine (B1678402) moiety as a key linker.

Additionally, piperazine-containing compounds have been identified as mechanism-based inactivators of cytochrome P450 (CYP) enzymes, such as CYP3A4 and CYP2D6. researchgate.net These enzymes are crucial for the metabolism of a vast number of drugs. Inhibition or inactivation of these enzymes can lead to significant changes in drug pharmacokinetics. Studies have shown that certain substituted imidazole (B134444) compounds containing a piperazine ring are potent inactivators of both CYP2D6 and CYP3A4. researchgate.net

Table 4: Enzyme Inhibition by Piperazine-Containing Compounds

Compound Class/Derivative Target Enzyme Type of Inhibition Potency (IC₅₀)
Piperazinylquinoxaline derivatives VEGFR-2 - 0.19 - 0.60 µM

Data sourced from references: nih.govresearchgate.net

In Vivo Behavioral Pharmacology in Animal Models

Following in vitro characterization, promising compounds are advanced to in vivo studies in animal models to assess their behavioral effects, which can predict therapeutic potential in humans for conditions like depression and anxiety.

The antidepressant potential of this compound derivatives has been evaluated in rodents using standard behavioral despair models, such as the Tail Suspension Test (TST). banglajol.info In the TST, a mouse is suspended by its tail, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect. frontiersin.org

A study investigating a series of 4-substituted 1-(2-methoxyphenyl)piperazine (B120316) derivatives found that the most promising compound, 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride, exhibited significant antidepressant-like activity in the mouse TST. nih.gov This effect was observed to be stronger than that of the reference antidepressant drug, imipramine. nih.gov Another study of a novel salicylamide (B354443) derivative with affinity for multiple serotonin and dopamine receptors also demonstrated antidepressant-like properties in the TST in mice. mdpi.com These findings suggest that the this compound scaffold is a viable backbone for the development of novel antidepressant agents.

Table 5: Antidepressant-like Activity of a this compound Derivative

Compound Animal Model Behavioral Test Outcome

Data sourced from reference: nih.gov

The potential anxiolytic-like (anxiety-reducing) effects of compounds are often assessed in animal models that create a conflict between the natural drive to explore and an aversion to open, exposed, or novel spaces. jddtonline.info Examples include the elevated plus-maze, light-dark box, and conflict tests like the Vogel conflict drinking test. nih.govwikipedia.org

A novel salicylamide derivative incorporating the arylpiperazine structure was shown to produce anxiolytic-like effects in the four-plate and marble-burying tests in mice. mdpi.com Another study investigating a pyrazole-containing piperazine derivative found that it exhibited anxiolytic-like activity in the elevated plus-maze and light-dark box tests. nih.gov This effect was not blocked by the 5-HT₁ₐ antagonist NAN-190, suggesting a mechanism independent of this specific receptor. nih.gov

Antipsychotic Potential

Derivatives of this compound have been a focus of research for developing novel antipsychotic agents. The therapeutic efficacy of atypical antipsychotics is often attributed to their interaction with a combination of dopamine D2 and serotonin 5-HT2A receptors. researchgate.net Preclinical studies have explored various derivatives of this compound for their potential to modulate these key neurotransmitter systems implicated in the pathophysiology of schizophrenia.

In preclinical evaluations, certain 2-methoxyphenyl and 2-chlorophenyl piperazine derivatives have demonstrated high affinities for D2, 5-HT2A, and α1-adrenergic receptors. researchgate.net One such derivative, 4-chloro-6-(2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1H-benzimidazole, exhibited a high 5-HT2A/D2 pKi binding ratio of 1.14, which is indicative of atypical neuroleptic potential. researchgate.net Furthermore, this compound did not induce catalepsy in rats, a common side effect associated with typical antipsychotics, and it effectively prevented d-amphetamine-induced hyperlocomotion in mice, a widely used animal model for screening antipsychotic drugs. researchgate.net These findings suggest that the this compound scaffold is a promising starting point for the development of new antipsychotic medications with an atypical profile. researchgate.netnih.gov Atypical antipsychotics are noted for having a lower risk of extrapyramidal side effects and being more effective against the negative symptoms of schizophrenia. nih.gov

The antipsychotic potential of these compounds is often assessed through a battery of preclinical tests. For instance, the apomorphine-induced climbing behavior and 5-HTP induced head twitches are utilized to evaluate dopaminergic and serotonergic antagonism, respectively. nih.gov The lack of catalepsy is a desirable feature, suggesting a lower propensity for motor side effects. researchgate.net

Table 1: Preclinical Models for Antipsychotic Activity
Preclinical ModelDescriptionRelevance to Antipsychotic Activity
d-Amphetamine-Induced HyperlocomotionThis model assesses the ability of a compound to counteract the excessive motor activity induced by the psychostimulant d-amphetamine.It is a well-established screening tool for potential antipsychotic drugs, particularly those with dopamine D2 receptor blocking properties. researchgate.net
Catalepsy TestThis test measures the time an animal remains in an externally imposed, awkward posture.It is used to predict the likelihood of extrapyramidal side effects, with a lack of catalepsy suggesting an atypical antipsychotic profile. researchgate.net

Procognitive Effects

The potential for cognitive enhancement is a significant area of investigation for new neuropsychiatric treatments. Some piperazine derivatives have been explored for their procognitive effects, which may be mediated through various mechanisms, including modulation of the cholinergic system. mdpi.com For instance, certain piperazine compounds have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that break down the neurotransmitter acetylcholine (B1216132). mdpi.com This action could potentially lead to improved cognitive function in conditions characterized by cholinergic deficits.

Furthermore, the dopamine D3 receptor has emerged as a target for improving cognitive deficits. nih.gov Antagonism at the D3 receptor is hypothesized to offer a therapeutic benefit for cognitive symptoms in neuropsychiatric disorders. nih.gov Research into N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides has led to the identification of potent and selective D3 receptor antagonists. nih.gov These compounds, with high affinity for the D3 receptor and significant selectivity over the D2 receptor, are valuable tools for investigating the role of D3 receptor modulation in cognitive processes. nih.gov The development of such selective ligands is crucial for delineating the specific contributions of different dopamine receptor subtypes to cognition. nih.gov

Locomotor Activity and Motor Coordination Assessments

Preclinical evaluation of novel central nervous system active compounds routinely includes assessments of their effects on spontaneous locomotor activity and motor coordination. These tests are crucial for identifying potential sedative or motor-impairing side effects.

The open field test is a standard assay used to measure spontaneous locomotor activity and exploratory behavior in rodents. biocytogen.com In this test, an animal is placed in an open arena, and parameters such as total distance traveled and average speed are recorded. biocytogen.com This allows for the characterization of the stimulant, depressant, or neutral effects of a compound on general activity.

The rotarod test is the gold standard for assessing motor coordination, balance, and motor learning in rodents. innoserlaboratories.com In this procedure, an animal is placed on a rotating rod, and the speed of rotation is gradually increased. The latency to fall from the rod is measured as an indicator of motor performance. innoserlaboratories.com This test is particularly sensitive to deficits in motor coordination and can be used to evaluate the potential for a compound to cause motor impairment. innoserlaboratories.comresearchgate.net

Drug-Induced Behavioral Changes in Depression Models

Animal models of depression are essential tools for the preclinical screening of potential antidepressant medications. The forced swim test and the tail suspension test are two of the most widely used models to assess antidepressant-like activity in rodents. nih.govresearchgate.net Both tests are based on the principle of measuring the duration of immobility when the animal is subjected to an inescapable, stressful situation. nih.gov A reduction in the duration of immobility is interpreted as an antidepressant-like effect. nih.gov

In the forced swim test, a rodent is placed in a cylinder filled with water from which it cannot escape. researchgate.net After an initial period of struggling, the animal will adopt an immobile posture, floating in the water. The duration of this immobility is recorded. researchgate.net

The tail suspension test involves suspending a mouse by its tail. uq.edu.au Similar to the forced swim test, the mouse will initially struggle before becoming immobile. uq.edu.au The total time spent immobile during the test is the primary measure of depressive-like behavior. uq.edu.au Clinically effective antidepressants typically reduce the duration of immobility in both of these tests. nih.gov

Table 2: Behavioral Despair Tests in Rodents
TestPrinciplePrimary MeasureInterpretation of Antidepressant Effect
Forced Swim TestMeasures immobility in an inescapable water-filled cylinder. researchgate.netDuration of immobility. researchgate.netDecreased immobility time. nih.gov
Tail Suspension TestMeasures immobility when suspended by the tail. uq.edu.auDuration of immobility. uq.edu.auDecreased immobility time. nih.gov

Neuroimaging Studies Using Radioligands

Positron Emission Tomography (PET) Imaging in Brain

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantification of neuroreceptors in the living brain. amanote.com Derivatives of this compound have been successfully developed as radioligands for PET imaging, enabling the study of various neurotransmitter systems. nih.govnih.gov

One such derivative, N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, was radiolabeled with Carbon-11 ([11C]) to map the metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1). nih.gov In preclinical PET studies, this radioligand demonstrated high uptake in the brain, with a distribution pattern that correlated with the known abundance of mGluR1. nih.gov The highest uptake was observed in the cerebellum, followed by the thalamus and striatum, while negligible activity was seen in the pons. nih.gov These findings indicate the suitability of this tracer for imaging mGluR1, which is implicated in several neuropsychiatric disorders. nih.gov

Another derivative, N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide ([18F]MeFWAY), has been developed as a PET radioligand for the 5-HT1A serotonin receptor. nih.gov In non-human primate PET studies, [18F]MeFWAY showed a high accumulation in brain regions known to have a high density of 5-HT1A receptors, such as the hippocampus and cortex, with the lowest concentrations in the cerebellum. nih.gov Dynamic PET imaging in rats also revealed a high accumulation of radioactivity in the hippocampus and frontal cortex. nih.gov

Table 3: Brain Uptake of a [11C]-labeled this compound Derivative in PET Imaging
Brain RegionStandardized Uptake Value (SUV)
Cerebellum4.7 ± 0.2 nih.gov
Thalamus3.5 ± 0.1 nih.gov
Striatum3.0 ± 0.1 nih.gov

Magnetic Resonance Imaging (MRI) Relaxivity Studies

Magnetic Resonance Imaging (MRI) is another powerful neuroimaging modality. The contrast in MRI images can be enhanced by the use of contrast agents, which work by altering the relaxation times of water protons in their vicinity. nih.gov The efficacy of a contrast agent is quantified by its relaxivity (r1 and r2), which is the change in the relaxation rate per unit concentration of the agent. mriquestions.com

A macrocyclic chelating agent functionalized with 1-(2-methoxyphenyl)piperazine, DO3A-butyl-MPP, has been synthesized and evaluated as a potential MRI contrast agent for targeting 5-HT1A receptors. rsc.org This compound was complexed with Gadolinium (Gd3+), a paramagnetic metal ion commonly used in MRI contrast agents. rsc.org The resulting complex, Gd-DO3A-butyl-MPP, was studied for its relaxivity properties. rsc.org

The longitudinal relaxivity (r1) and transverse relaxivity (r2) of Gd-DO3A-butyl-MPP were determined at 7 Tesla and 21°C. rsc.org These values are crucial for assessing the potential of the compound to enhance contrast in T1-weighted and T2-weighted MR images, respectively. mriquestions.com The development of such targeted contrast agents could allow for the visualization of specific molecular targets, such as the 5-HT1A receptor, with the high spatial resolution of MRI. rsc.org

Table 4: Relaxivity of Gd-DO3A-butyl-MPP
ParameterValue (mM⁻¹s⁻¹)
Longitudinal Relaxivity (r1)6.66 rsc.org
Transverse Relaxivity (r2)11.486 rsc.org

In Vitro Autoradiography

In vitro autoradiography is a critical technique for visualizing the distribution of radiolabeled compounds within tissue slices, providing insights into receptor binding sites. Studies on derivatives of this compound have utilized this method to confirm their specificity for target receptors in the brain.

For instance, the in vitro autoradiography of N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine, a PET radioligand, was conducted on brain sections. The results confirmed a high uptake of the radioligand specifically in regions known to be rich in metabotropic glutamate receptor subtype 1 (mGluR1). nih.gov This selective binding is a key indicator of the compound's potential for imaging this particular receptor system.

Similarly, studies with another derivative, [¹⁸F]MeFWAY, demonstrated that its binding pattern in rat brain slices was consistent with the known distribution of serotonin 5-HT₁ₐ receptors. The highest levels of binding were observed in the hippocampus, colliculus, and cortex, while the lowest was in the cerebellum, which aligns with the established density of these receptors in the brain.

Drug Metabolism and Pharmacokinetics (DMPK) in Preclinical Models

The study of Drug Metabolism and Pharmacokinetics (DMPK) is essential to understand how a potential therapeutic compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted. Preclinical models provide the foundational data for these processes.

Absorption and Distribution Profiles

Derivatives of this compound have demonstrated the ability to cross the blood-brain barrier, a crucial characteristic for centrally acting agents. Biodistribution studies using radiolabeled analogs have quantified their uptake and distribution within the brain.

One study involving a technetium-99m labeled 1-((2-methoxyphenyl) piperazine)ferrocenecarboxamide complex reported significant brain uptake in rats, with values of 2.47% of the injected dose per gram (%ID/g) at 5 minutes and 0.75% ID/g at 60 minutes post-injection. iaea.orgiaea.org Further analysis of brain regions at 15 minutes post-injection revealed a higher accumulation in the hippocampus. iaea.orgiaea.org Another derivative, labeled with Gallium-68, showed a brain uptake of 3.91% ID/g at 30 minutes after injection in Sprague Dawley rats.

Positron Emission Tomography (PET) studies with an ¹¹C-labeled derivative also confirmed high activity in the brain. The biodistribution analysis showed an initial high brain uptake, with the highest accumulation observed in the cerebellum, followed by the thalamus and striatum. nih.gov Conversely, the pons area showed negligible tracer activity. nih.gov A different ¹⁸F-labeled derivative, [¹⁸F]MPP3F, also exhibited substantial brain uptake in mice, reaching 6.59 ± 0.77% ID/g at 2 minutes post-injection, with a brain-to-blood ratio of 3.67 at 15 minutes. nih.gov

Brain Uptake of this compound Derivatives in Preclinical Models
DerivativeRadiolabelAnimal ModelBrain Uptake (%ID/g)Time PointKey Regional Distribution
1-((2-methoxyphenyl) piperazine)ferrocenecarboxamide⁹⁹ᵐTcRat2.475 minHigh accumulation in hippocampus
DO3A-butyl-MPP⁶⁸GaRat3.9130 minNot specified
N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)-N-methylpyridin-2-amine¹¹CNot specifiedHigh (SUV 4.7 in cerebellum)Not specifiedCerebellum > Thalamus > Striatum
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-4-fluorobenzamide ([¹⁸F]MPP3F)¹⁸FMouse6.59 ± 0.772 minNot specified

The distribution of a compound into various tissues, including adipose tissue, is influenced by its physicochemical properties, particularly its lipophilicity. For highly lipophilic compounds, adipose tissue can act as a significant reservoir.

A preclinical study on TAK-357, a highly lipophilic derivative of methoxyphenylpiperazine, investigated its disposition in rats and dogs. thieme-connect.com Absorption, distribution, metabolism, and excretion (ADME) studies with a radiolabeled version of this compound revealed that the radioactivity was highly distributed to adipose tissues. thieme-connect.com Furthermore, high concentrations were sustained in the fat tissue for over four weeks following oral administration. thieme-connect.com Metabolite analysis indicated that the primary component in the adipose tissue was the unchanged parent compound. thieme-connect.com These findings suggest that adipose tissue serves as the main depot for this compound in the body, with its slow release from this tissue contributing to a long plasma half-life. thieme-connect.com

Metabolite Identification and Characterization

The in vivo metabolism of 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP), a positional isomer of the title compound, was studied in male Wistar rats. nih.govresearchgate.net The primary metabolic transformation identified was O-demethylation, which resulted in the formation of 1-(4-hydroxyphenyl)piperazine (B1294502) (4-HO-PP). nih.govresearchgate.net In addition to this major pathway, degradation of the piperazine ring was also observed. nih.govresearchgate.net

Further investigations using human liver microsomes were conducted to identify the specific enzymes responsible for the O-demethylation process. These studies determined that cytochrome P450 2D6 (CYP2D6) is the primary enzyme catalyzing this major metabolic step. nih.gov

Elimination Pathways

The routes by which a compound and its metabolites are removed from the body are known as elimination pathways. For a derivative of 1-(2-methoxyphenyl)piperazine, biodistribution studies have provided evidence for its primary clearance mechanisms.

In these studies, a major accumulation of the labeled compound was observed in the kidneys and the liver. This pattern of distribution indicates that the compound is excreted from the body through both the renal (kidneys) and hepatobiliary (liver and bile) systems.

Toxicological Assessments in Preclinical Studies

Preclinical evaluation of 1,4-substituted piperazine derivatives, including some bearing the 1-(2-methoxyphenyl)-piperazine moiety, has been conducted to assess their anticonvulsant activity and associated neurotoxicity. researchgate.netnih.gov In these studies, neurotoxicity was evaluated in mice using assays such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure threshold (ScMet) tests. researchgate.netnih.gov

The findings indicated that while some derivatives showed moderate anticonvulsant effects, this activity was often accompanied by neurotoxicity. researchgate.netnih.gov However, one specific compound, 1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, demonstrated notable activity in the six-hertz seizure (6-Hz) test. At a dose of 100 mg/kg, this derivative provided 100% protection against seizures after 30 minutes without inducing neurotoxic effects in the tested model. researchgate.netnih.gov This highlights the potential for structural modifications to separate the desired pharmacological activity from adverse neurological effects.

Table 2: Neurotoxicity of a this compound Derivative This table is interactive. You can sort and filter the data.

Compound Test Dose (mg/kg) Time Point Protection Neurotoxicity Reference
1-[(4-Chlor-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine 6-Hz Seizure 100 0.5 h 100% Not observed researchgate.netnih.gov

The cytotoxic potential of arylpiperazine derivatives has been investigated against various human cancer cell lines. mdpi.com In one study, a series of novel arylpiperazine compounds were evaluated for their in vitro cytotoxic activity against three human prostate cancer cell lines: PC-3, LNCaP, and DU145. mdpi.com

The results, determined by a CCK-8 assay, showed that several compounds exhibited moderate to strong cytotoxic activities. mdpi.com Specifically, compounds designated as 9 (1-(2-(4-((benzo[d] jchemlett.commdpi.comdioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,3-dichlorophenyl)piperazine) and 15 (1-(2-(4-((benzo[d] jchemlett.commdpi.comdioxol-5-yloxy)methyl)phenyl)ethyl)-4-(4-methoxyphenyl)piperazine) displayed potent cytotoxic effects against LNCaP cells, with IC₅₀ values below 5 µM. mdpi.com Another compound, 8 (1-(2-(4-((benzo[d] jchemlett.commdpi.comdioxol-5-yloxy)methyl)phenyl)ethyl)-4-(pyrimidin-2-yl)piperazine), was most potent against DU145 cells, with an IC₅₀ of 8.25 µM. mdpi.com It is important to note, however, that these compounds also showed cytotoxicity towards normal human epithelial prostate cells (RWPE-1), indicating a potential lack of selectivity. mdpi.com

Table 3: Cytotoxic Activity (IC₅₀ µM) of Selected Arylpiperazine Derivatives This table is interactive. You can sort and filter the data.

Compound LNCaP DU145 PC-3 RWPE-1 (Normal Cells) Reference
Compound 8 18.29 8.25 >50 15.32 mdpi.com
Compound 9 4.31 15.75 10.25 11.25 mdpi.com
Compound 15 4.88 20.31 16.52 13.57 mdpi.com
Naftopidil (Control) 15.42 23.51 21.32 >50 mdpi.com

Hemolytic activity is a crucial toxicological parameter, assessing the potential of a compound to damage red blood cells. While direct studies on this compound were not identified, research on structurally related piperazine derivatives provides valuable insights into this safety aspect.

In a study of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives, several compounds were screened for their hemolytic potential against human red blood cells. frontiersin.org The results revealed that certain derivatives, such as 7e (N-(3-chlorophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide) and 7h (N-(2-bromophenyl)-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide), exhibited good biocompatibility, with low percentages of hemolysis at concentrations of 0.5 mg/mL and 1 mg/mL. frontiersin.org This suggests that these compounds are favorable for further development, particularly for injectable formulations. frontiersin.org

Another study on acefylline–1,2,4-triazole hybrids also included hemolytic assays. acs.org The synthesized derivatives generally showed low toxicity towards red blood cells. The compound with the least toxicity was 11g (0.39% hemolysis), while the most toxic in the series was 11b (15% hemolysis). acs.org

Table 4: Hemolytic Activity of Piperazine Derivatives This table is interactive. You can sort and filter the data.

Compound Series Derivative Hemolysis (%) Concentration Significance Reference
Pyridylpiperazine 7e Low 0.5 & 1 mg/mL Good biocompatibility frontiersin.org
Pyridylpiperazine 7h Low 0.5 & 1 mg/mL Good biocompatibility frontiersin.org
Acefylline Hybrid 11g 0.39 Not specified Least toxic in series acs.org
Acefylline Hybrid 11b 15.0 Not specified Most toxic in series acs.org
Acefylline Hybrid 11a 11.7 Not specified Moderate toxicity acs.org

Therapeutic Potential and Clinical Implications

Potential for Neurological and Psychiatric Disorders

The versatility of the 2-(2-methoxyphenyl)piperazine structure allows for its incorporation into molecules designed to modulate key receptors in the brain, such as serotonin (B10506) and dopamine (B1211576) receptors. This has made it a valuable building block in the development of novel treatments for a spectrum of neuropsychiatric disorders.

Derivatives of this compound have shown considerable promise as antidepressant and anxiolytic agents. Their mechanism of action is often linked to their affinity for serotonin receptors, particularly the 5-HT1A and 5-HT7 subtypes, which are crucial in the regulation of mood and emotion. wikipedia.orgmedchemexpress.com

One area of research has focused on developing selective 5-HT7 receptor (5-HT7R) antagonists, as this target is considered promising for the treatment of depression. wikipedia.org In a study aimed at discovering such antagonists, a series of N-biphenylylmethyl 2-methoxyphenylpiperazinylalkanamides were synthesized and evaluated. Among these, the compound N-2'-chlorobiphenylylmethyl 2-methoxyphenylpiperazinylpentanamide demonstrated high binding affinity for the 5-HT7 receptor and functioned as an antagonist. This novel compound exhibited a significant antidepressant effect in a preclinical forced swimming test in mice. wikipedia.org

The broader class of piperazine (B1678402) derivatives has also been explored for its potential in treating anxiety and depression, often in cases where these conditions coexist. innospk.comneurolixis.com Studies on various piperazine compounds indicate that their therapeutic effects often involve the monoaminergic pathway, which includes serotonin and dopamine systems, and may also be associated with an increase in brain-derived neurotrophic factor (BDNF), a protein essential for neuron survival and growth. innospk.comneurolixis.com The involvement of 5-HT1A receptors is a recurring theme in the anxiolytic effects of piperazine analogues. medchemexpress.com

Table 1: Research Findings on this compound Derivatives in Depression and Anxiety

Compound Class/DerivativeTarget ReceptorsKey Findings in Preclinical Models
N-biphenylylmethyl 2-methoxyphenylpiperazinylalkanamides5-HT7Antagonist activity; exhibited antidepressant effects in the forced swimming test in mice. wikipedia.org
Various Piperazine DerivativesMonoaminergic SystemAntidepressant-like effects linked to the monoaminergic pathway and increased hippocampal BDNF levels. innospk.comneurolixis.com
General Phenylpiperazine Analogues5-HT1AAgonist activity at 5-HT1A receptors is associated with anxiolytic effects. medchemexpress.com

The therapeutic approach for schizophrenia and psychotic disorders has evolved with the development of "atypical" antipsychotics. These newer agents are characterized by a broader spectrum of efficacy and a lower risk of certain side effects compared to older medications. medchemexpress.com A key feature of many atypical antipsychotics is their relatively high affinity for 5-HT2A serotonin receptors combined with lower affinity for D2 dopamine receptors. medchemexpress.com

The 2-methoxyphenylpiperazine moiety is a structural component in compounds designed to have atypical antipsychotic potential. Research has shown that 2-methoxyphenyl piperazines demonstrate high affinities for D2, 5-HT2A, and α1-adrenergic receptors. medchemexpress.com Dysfunction in the serotonergic system is believed to contribute to the alterations in dopaminergic function observed in schizophrenia, making the modulation of serotonin receptors a key therapeutic strategy. medchemexpress.com Consequently, compounds containing the 2-methoxyphenylpiperazine structure are investigated for their potential to treat schizophrenia and related disorders. medchemexpress.com It is also noted that due to their action on central serotonin neurotransmission, these compounds may concurrently show anxiolytic and antidepressant activity, which is beneficial as anxiety is often comorbid with schizophrenia. medchemexpress.comnih.gov

However, it is important to note that the non-therapeutic use of some piperazine derivatives has been linked to adverse psychiatric outcomes, including the onset of acute psychotic episodes marked by symptoms like paranoia and hallucinations. nih.govnih.govyoutube.com

A significant challenge in the long-term treatment of Parkinson's disease with levodopa (B1675098) (L-dopa) is the development of involuntary movements known as dyskinesias. nih.gov Research into treatments for L-dopa-induced dyskinesia (LID) has explored the modulation of the serotonin system. Serotonin neurons can take up L-dopa and release dopamine in an unregulated manner, contributing to dyskinesia. Therefore, targeting serotonin receptors, such as 5-HT1A and 5-HT1B, is a promising strategy to mitigate this side effect. neurolixis.com

Eltoprazine (B1671187), a phenylpiperazine derivative, acts as an agonist at 5-HT1A and 5-HT1B receptors. A clinical study involving patients with Parkinson's disease and L-dopa-induced dyskinesia found that eltoprazine significantly reduced dyskinesia without negatively impacting the anti-parkinsonian effects of L-dopa treatment. This highlights the potential of the broader class of phenylpiperazine drugs in managing the motor complications of Parkinson's therapy.

Table 2: Phenylpiperazine Derivatives in Parkinson's Disease Dyskinesia Research

CompoundMechanism of ActionStudy TypeKey Findings
Eltoprazine5-HT1A and 5-HT1B receptor agonistClinicalSignificantly reduced L-dopa-induced dyskinesia in Parkinson's disease patients.

The conditioned place preference (CPP) paradigm is a preclinical model used to study the rewarding and associative memory effects of drugs of abuse. frontiersin.orgnih.goviiab.me In this model, an animal learns to associate a specific environment with the rewarding effects of a drug, such as cocaine, and will subsequently spend more time in that environment. frontiersin.orgdrugfuture.com

Research has investigated the role of piperazine derivatives in modulating the effects of cocaine in this model. One study examined the effects of YZ-185, a piperazine derivative that acts as a sigma receptor ligand. The results showed that a high dose of YZ-185 prevented the development of a place preference for cocaine in mice, suggesting that sigma receptors may play a role in mediating the conditioned-rewarding properties of the drug. frontiersin.org Another study demonstrated that a different piperazine compound, which acts as a competitive NMDA receptor antagonist, abolished the acquisition of cocaine-induced conditioned place preference. nih.gov These findings indicate that compounds containing a piperazine structure can interfere with the neurobiological processes underlying cocaine reward and addiction, presenting a potential avenue for therapeutic intervention.

The multifactorial nature of Alzheimer's disease, which involves amyloid plaques, neurofibrillary tangles, and cognitive decline, has led researchers to explore multi-target therapeutic approaches. The piperazine scaffold has been utilized in the design of such multi-effect compounds.

One strategy involves synthesizing drug candidates that combine an N,N'-disubstituted piperazine anti-amyloid scaffold with properties like acetylcholinesterase inhibition. In a preclinical model of Alzheimer's disease, a promising hybrid molecule containing a piperazine structure was shown to reduce both amyloid and Tau pathology and to mitigate memory impairments. In vitro studies also demonstrated that the compound could reduce the phosphorylation of Tau and inhibit the release of Aβ peptides.

Another line of research has focused on the role of the transient receptor potential canonical 6 (TRPC6) channel, which is involved in regulating the stability of dendritic spines and memory formation. Agonists of the TRPC6 channel have shown beneficial effects in models of Alzheimer's disease. Certain piperazine derivatives have been identified as TRPC6 agonists that can protect mushroom spines from amyloid toxicity and restore long-term potentiation in hippocampal slices from a mouse model of the disease. These results suggest that piperazine derivatives are promising lead molecules for the development of therapeutic agents for Alzheimer's disease.

Other Proposed Therapeutic Applications

Beyond its significant potential in treating central nervous system disorders, this compound and its derivatives have been noted for other pharmacological activities.

Early research identified that 1-(2-methoxyphenyl)piperazine (B120316) exhibited pronounced antihypertensive and weak sympatholytic activities in animal models. This blood pressure-lowering effect was also observed in hypertensive patients. This compound serves as a key intermediate in the synthesis of Naftopidil, a medication used to treat benign prostatic hyperplasia and hypertension. innospk.com Additionally, in a filter paper bioassay, 1-(2-methoxyphenyl)piperazine demonstrated acaricidal (mite-killing) activity. It is also a key intermediate for antipsychotics and agents with high affinity for serotonin receptors. medchemexpress.com

Antihypertensive Activity

Research has demonstrated that 1-(2-methoxyphenyl)piperazine, a closely related analog, exhibits pronounced antihypertensive properties. Studies in animal models have shown its efficacy in lowering blood pressure. This effect has also been observed in hypertensive patients, indicating its potential as a therapeutic agent for managing hypertension. The mechanism of its antihypertensive action is an area of ongoing investigation, with a focus on its interaction with various receptors involved in blood pressure regulation.

Acaricidal Activity

Derivatives of piperazine have been investigated for their potential as acaricides, agents that are effective against ticks and mites. In a filter paper bioassay, 1-(2-methoxyphenyl)piperazine demonstrated notable acaricidal activity. Specifically, it was found to be more toxic to certain mite species than DEET (N,N-Diethyl-meta-toluamide), a commonly used insect repellent. This suggests a potential application for this compound and its derivatives in the development of new pest control agents, particularly for managing infestations of mites that can impact both agriculture and public health.

Antibacterial Activity (Note: limited or no activity found in some studies)

The antibacterial potential of this compound derivatives has been a subject of scientific inquiry, with varied results. While the piperazine scaffold is a component of some antibacterial agents, studies specifically on this compound derivatives have shown inconsistent findings. Some research has indicated that certain derivatives possess antibacterial properties, while other studies have reported limited or no significant activity against various bacterial strains. This variability suggests that the antibacterial efficacy is highly dependent on the specific structural modifications of the parent compound. Further research is needed to elucidate the structure-activity relationships that govern the antibacterial potential of this class of compounds.

Anti-inflammatory Properties

The piperazine nucleus is a key component in a number of compounds exhibiting anti-inflammatory effects. thieme-connect.com The potential anti-inflammatory properties of derivatives of this compound are an active area of research. nih.gov Inflammation is a complex biological response implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a significant therapeutic goal. The structural characteristics of piperazine-containing compounds may allow them to modulate inflammatory pathways, offering a basis for the design of new anti-inflammatory drugs. thieme-connect.comnih.gov

Antiviral Properties

The core piperazine structure has been identified as a promising scaffold for the development of antiviral agents. Research has shown that piperazine itself can exhibit antiviral activity, for instance against the Chikungunya virus. nih.govsemanticscholar.org This activity is attributed to its ability to bind to the hydrophobic pocket of the viral capsid protein. nih.govsemanticscholar.org This finding has spurred interest in exploring derivatives, such as those of this compound, as potential broad-spectrum antiviral drugs. The versatility of the piperazine ring allows for a wide range of chemical modifications, which could lead to the development of compounds with enhanced potency and selectivity against various viral targets. nih.gov

Anticancer Effects

A significant body of research has focused on the anticancer potential of piperazine derivatives. Various compounds incorporating the this compound moiety have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines. nih.govresearchgate.netmdpi.comresearchgate.net Studies have shown that certain derivatives can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. nih.govmdpi.com The mechanism of action is often linked to the inhibition of specific cellular pathways that are crucial for cancer cell proliferation and survival. nih.gov The promising results from these preclinical studies suggest that this compound is a valuable scaffold for the design of novel anticancer therapeutics. researchgate.netmdpi.comresearchgate.net

Derivative TypeCancer Cell LineObserved Effect
Piperazine-tethered bergenin (B1666849) hybridsTongue and oral cancer cellsSignificant cytotoxic activity, cell cycle arrest, and induction of apoptosis. nih.gov
Piperazine-substituted pyranopyridinesVarious tumor cell linesAntiproliferative activity at micromolar and submicromolar concentrations. nih.gov
Phenylpiperazine derivatives of 1,2-benzothiazineBreast adenocarcinoma (MCF7)Cytotoxic activity, with some compounds showing stronger cytotoxicity than the standard drug doxorubicin. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Methoxyphenyl)piperazine, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis typically begins with benzoic acid derivatives, proceeding through acylation, bromination, and esterification. Key parameters include solvent selection (e.g., ethanol vs. acetone), reaction time, and stoichiometric ratios. For example, using acetone with potassium carbonate reduces side reactions like ethoxyethyl byproducts compared to ethanol . Optimization involves iterative testing of variables (e.g., temperature, catalyst loading) followed by characterization via IR, HNMR, and HPLC to confirm purity and structure .

Q. How can researchers ensure the purity of this compound intermediates and final products?

  • Methodological Answer : Purity is validated using a combination of chromatographic (HPLC, GC-MS) and spectroscopic techniques (IR, HNMR). For instance, HPLC with UV detection is critical for identifying alkylation byproducts, while HNMR confirms regioselectivity in piperazine ring substitution . Melting point analysis provides additional validation for crystalline intermediates .

Q. What analytical methods are suitable for quantifying this compound in environmental or biological samples?

  • Methodological Answer : Reverse-phase HPLC with UV detection is widely used. Pre-column derivatization with reagents like toluene-containing 1-(2-methoxyphenyl)piperazine stabilizes reactive analytes (e.g., isocyanates) and enhances UV absorption . Method validation includes calibration curves, recovery studies, and limits of detection (LOD) assessments.

Advanced Research Questions

Q. How can structural modifications of this compound enhance selectivity for serotonin (5-HT1A) or dopamine receptors?

  • Methodological Answer : Introduce substituents at the piperazine nitrogen or phenyl ring to modulate steric and electronic effects. For example, fluorinated analogs (e.g., 18F-Mefway) improve blood-brain barrier penetration for positron emission tomography (PET) imaging of 5-HT1A receptors . Radiolabeling with ¹¹C or ¹⁸F requires optimizing precursor coupling reactions, as seen in the synthesis of [¹¹C]CUMI-101 .

Q. What strategies resolve contradictions in receptor binding affinity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, radioligand concentration) or compound purity. Systematic comparisons using standardized protocols (e.g., competitive binding assays with [³H]-8-OH-DPAT for 5-HT1A) are critical. For example, 18F-Mefway showed higher receptor specificity than 18F-FCWAY due to reduced metabolite interference in PET studies .

Q. How can researchers mitigate side reactions during N-alkylation of this compound?

  • Methodological Answer : Avoid protic solvents like ethanol, which promote nucleophilic substitution at oxygen instead of nitrogen. Use aprotic solvents (e.g., acetone) with mild bases (K₂CO₃) to favor N-alkylation over O-alkylation . Purification via flash chromatography (e.g., CH₂Cl₂/MeOH gradients) effectively isolates desired products from byproducts .

Q. What computational tools predict the pharmacokinetic properties of novel this compound analogs?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) models interactions with target receptors, while QSAR models predict logP, BBB permeability, and metabolic stability. Tools like SwissADME assess parameters like topological polar surface area (TPSA) and cytochrome P450 inhibition .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis OptimizationSolvent screening, stoichiometric ratio testing
Purity ValidationHPLC, HNMR, melting point analysis
Receptor Binding AssaysRadioligand competition, PET imaging
Byproduct MitigationSolvent/base selection, flash chromatography
Pharmacokinetic PredictionMolecular docking, QSAR modeling

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2-(2-Methoxyphenyl)piperazine

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